Imipenemoic acid

Übersicht

Beschreibung

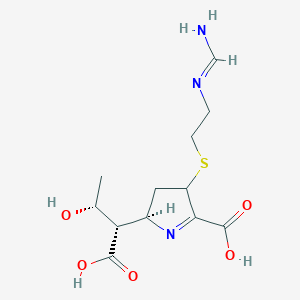

Imipenemoic acid is a chemical compound with the molecular formula C12H19N3O5S . It has an average mass of 317.361 Da and a monoisotopic mass of 317.104553 Da . It is a derivative of imipenem, a carbapenem antibiotic .

Molecular Structure Analysis

This compound has a complex molecular structure with 3 of 4 defined stereocenters . The molecular structure of this compound is influenced by factors such as oxygen, water, particle shape, and particle size .

Chemical Reactions Analysis

The stability of this compound, like other compounds, can be affected by various factors. A study found that oxygen, water, particle shape, and particle size had significant effects on the stability of IMI/CIL .

Physical and Chemical Properties Analysis

This compound has a molecular formula of C12H19N3O5S . Its average mass is 317.361 Da and its monoisotopic mass is 317.104553 Da . The stability of this compound can be influenced by factors such as oxygen levels, water content, particle shape, and particle size .

Wissenschaftliche Forschungsanwendungen

1. Anticonvulsant Activity

Imipenemoic acid, a derivative of imipenem, has been studied for its anticonvulsant effects. In a study on DBA/2 mice genetically susceptible to sound-induced seizures, imipenem demonstrated anticonvulsant activity. This was evident when antagonists of excitatory amino acids were able to increase the seizure threshold or prevent seizures induced by imipenem. This suggests potential interactions with receptors of excitatory amino acid neurotransmitters (Sarro et al., 1995).

2. Antibacterial Properties

This compound's antibacterial properties have been extensively studied. For instance, Enterobacter cloacae strains resistant to imipenem were found to produce the IMI-1 beta-lactamase, a carbapenem-hydrolyzing enzyme. This enzyme hydrolyzes imipenem, illustrating the drug's interaction with bacterial resistance mechanisms (Rasmussen et al., 1996).

3. Efficacy Against Mycobacterium Tuberculosis

This compound, in combination with clavulanic acid, showed significant activity against Mycobacterium tuberculosis in infected macrophages and mice. This indicates its potential use in treating tuberculosis, although stability and pharmacokinetics present challenges (England et al., 2012).

4. Tissue Distribution in Critically Ill Patients

Research on imipenem's tissue distribution in critically ill patients, compared to healthy volunteers, has been conducted. This helps in understanding the drug's behavior in serious infections, which is crucial for optimizing treatment strategies (Tegeder et al., 2002).

5. Synergistic Antibiofilm Activity

This compound's synergistic activity with nicotinic acid against biofilms produced by Pseudomonas aeruginosa has been evaluated. This combination showed enhanced efficacy, highlighting a prospective treatment strategy against bacterial biofilms (Fayyad et al., 2019).

6. Mechanisms of Drug Resistance

Studies have shown that imipenem resistance in bacteria like Bacteroides distasonis is mediated by novel beta-lactamases and outer membrane permeability barriers. This research is crucial for developing strategies toovercome resistance and improve the efficacy of this compound-based treatments (Hurlbut et al., 1990).

7. Induction of Multidrug Efflux Pump

Imipenem has been associated with the activation of multidrug efflux pumps in Enterobacter aerogenes, leading to increased antibiotic resistance. This underscores the importance of understanding the bacterial response to imipenem therapy, especially in intensive care unit patients (Bornet et al., 2003).

8. Activity Against Pseudomonas pseudomallei

Imipenem has shown high activity and bactericidal properties against Pseudomonas pseudomallei strains, as indicated by various studies. This research aids in addressing infections caused by this pathogen, especially considering the antibiotic's broad-spectrum capability (Ashdown, 1988).

9. Nephrotoxicity and Urolithiasis in Rats

Research on the nephrotoxic effect of imipenem/cilastatin in Wistar rats has revealed its potential to cause kidney stones and kidney damage, even at therapeutic dose levels. These findings are significant for understanding the drug's side effects and improving patient safety (Tahri et al., 2018).

10. Regulation of Porin Balance in Clinical Isolates

Studies have observed that imipenem treatment in Enterobacter aerogenes leads to changes in porin balance, contributing to the adaptive response of the bacteria. This information is vital for developing more effective treatment strategies against resistant strains (Lavigne et al., 2013).

Wirkmechanismus

Target of Action

Imipenemoic acid, a degradation product of imipenem , is likely to share similar targets with its parent compound. Imipenem primarily targets penicillin-binding proteins (PBPs), which play a crucial role in bacterial cell wall synthesis .

Mode of Action

This compound, like imipenem, is expected to interact with its targets, the PBPs, by binding to them. This binding inhibits the synthesis of the bacterial cell wall, leading to structural instability and eventual cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the biosynthesis of mucopeptides in bacterial cell walls. By inhibiting PBPs, this compound disrupts the production of these mucopeptides, which are essential components of the bacterial cell wall .

Pharmacokinetics

Imipenem is primarily metabolized in the kidneys and has an elimination half-life of approximately 60 minutes in adults . The ADME properties of imipenem, and by extension this compound, can significantly impact their bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial cell growth and division. By binding to PBPs and disrupting cell wall synthesis, this compound causes a loss of cell wall integrity, leading to cell wall lysis and rapid bacterial cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen and water has been shown to significantly affect the stability of imipenem . Therefore, these factors may also influence the action and stability of this compound.

Biochemische Analyse

Biochemical Properties

Imipenemoic acid is involved in various biochemical reactions, primarily as a degradation product of imipenem. It interacts with several enzymes and proteins, including β-lactamases, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. This compound also interacts with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. These interactions inhibit the synthesis of peptidoglycan, leading to bacterial cell lysis .

Cellular Effects

This compound affects various types of cells, particularly bacterial cells. It disrupts cell wall synthesis by inhibiting PBPs, leading to cell lysis and death. Additionally, this compound influences cell signaling pathways and gene expression in bacteria, resulting in the upregulation of stress response genes and downregulation of genes involved in cell wall synthesis . This compound also impacts cellular metabolism by interfering with the synthesis of essential biomolecules, ultimately leading to bacterial cell death.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PBPs, which are crucial for bacterial cell wall synthesis. By binding to these proteins, this compound prevents the cross-linking of peptidoglycan chains, weakening the cell wall and causing cell lysis . Additionally, this compound can inhibit β-lactamases, enzymes that degrade β-lactam antibiotics, thereby enhancing the efficacy of imipenem. This dual mechanism of action makes this compound a potent antibacterial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under controlled conditions but can degrade in the presence of oxygen and water . Over time, the degradation products of this compound can accumulate, potentially affecting its antibacterial activity. Long-term studies have shown that this compound can maintain its efficacy in vitro and in vivo, although its stability may vary depending on environmental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits potent antibacterial activity with minimal toxicity . At higher doses, it can cause adverse effects such as nephrotoxicity and hepatotoxicity . Studies have shown that the threshold for toxicity is relatively high, making this compound a safe and effective antibacterial agent when used at appropriate dosages.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and excretion. It is metabolized by renal enzymes, including dehydropeptidase I, which hydrolyzes the β-lactam ring . This metabolism results in the formation of inactive metabolites that are excreted in the urine. This compound also interacts with various cofactors and enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and is actively transported by specific transporters . Once inside the cell, this compound can accumulate in the cytoplasm and interact with target proteins, such as PBPs and β-lactamases . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antibacterial effects . It can also localize to specific compartments, such as the periplasmic space in Gram-negative bacteria, where it interacts with PBPs and β-lactamases .

Eigenschaften

IUPAC Name |

(2R)-4-[2-(aminomethylideneamino)ethylsulfanyl]-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-3,4-dihydro-2H-pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5S/c1-6(16)9(11(17)18)7-4-8(10(15-7)12(19)20)21-3-2-14-5-13/h5-9,16H,2-4H2,1H3,(H2,13,14)(H,17,18)(H,19,20)/t6-,7-,8?,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEWNUMDSNUHAH-AIPQFCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@H]1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197869-90-1 | |

| Record name | Imipenemoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197869901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIPENEMOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93B2M7CLL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)